molecular formula C13H26O2Si B11870799 (3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol

(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol

Cat. No.: B11870799
M. Wt: 242.43 g/mol
InChI Key: IPQOGPLZIKXPEZ-CYBMUJFWSA-N
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Description

(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol is an organic compound with a unique structure that includes a triethylsilyl group, a hydroxyl group, and an alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol typically involves the use of organosilicon chemistry. One common method involves the reaction of a suitable alkyne with a triethylsilyl chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The triethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed for reduction.

    Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) or Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the alkyne can produce an alkene or alkane.

Scientific Research Applications

(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol involves its interaction with various molecular targets and pathways. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydroxyl and alkyne groups provide sites for further functionalization and modification, enabling the compound to exert its effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-2,3-dimethyl-3-trimethylsilyloxypent-4-yn-2-ol: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.

    (3R)-2,3-dimethyl-3-tert-butyldimethylsilyloxypent-4-yn-2-ol: Contains a tert-butyldimethylsilyl group.

    (3R)-2,3-dimethyl-3-triisopropylsilyloxypent-4-yn-2-ol: Features a triisopropylsilyl group.

Uniqueness

The uniqueness of (3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol lies in its specific combination of functional groups, which provides a balance of stability and reactivity. The triethylsilyl group offers steric protection and enhances the compound’s solubility in organic solvents, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H26O2Si

Molecular Weight

242.43 g/mol

IUPAC Name

(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol

InChI

InChI=1S/C13H26O2Si/c1-8-13(7,12(5,6)14)15-16(9-2,10-3)11-4/h1,14H,9-11H2,2-7H3/t13-/m1/s1

InChI Key

IPQOGPLZIKXPEZ-CYBMUJFWSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@](C)(C#C)C(C)(C)O

Canonical SMILES

CC[Si](CC)(CC)OC(C)(C#C)C(C)(C)O

Origin of Product

United States

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